Kdoam-25 citrate

Epigenetics KDM5 inhibitor Biochemical Assay

Kdoam-25 citrate is a rigorously validated, cell-permeable KDM5 inhibitor essential for epigenetic research. Unlike pan-KDM inhibitors or less-selective tools, its exceptional selectivity for all four KDM5 paralogs (IC50 <100 nM) and a clean profile against 55+ off-targets ensures that phenotypes such as H3K4me3 increase and G1 arrest are solely attributable to KDM5 inhibition. With documented low microsomal clearance for in vivo modeling, this is the definitive tool for target validation.

Molecular Formula C21H33N5O9
Molecular Weight 499.5 g/mol
Cat. No. B8086999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdoam-25 citrate
Molecular FormulaC21H33N5O9
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyLOVVSPOOXGDJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdoam-25 Citrate: A High-Selectivity KDM5 Inhibitor for Epigenetic Research and Myeloma Studies


Kdoam-25 citrate is a cell-permeable, small-molecule inhibitor belonging to the histone lysine demethylase 5 (KDM5) class, also known as the JARID1 sub-family [1]. It acts by competitively inhibiting the demethylation of the trimethylated lysine 4 on histone H3 (H3K4me3) mark, thereby regulating chromatin structure and gene transcription [1]. Biochemically, it demonstrates potent and highly selective inhibition of all four KDM5 paralogs (KDM5A-D) with IC50 values below 100 nM, while showing weak or no activity against other JmjC domain-containing demethylases or a broad panel of 55 receptors and enzymes [1].

Why Generic KDM Inhibitors Cannot Substitute for Kdoam-25 Citrate in Critical Experiments


In-class substitution is invalid because the KDM5 sub-family possesses a unique, narrow substrate specificity for the H3K4me3 mark, and its functional biology in cancer is distinct from other KDM families (e.g., KDM4, KDM6) [1]. Widely used pan-KDM inhibitors (e.g., JIB-04) or even other KDM5-targeted agents (e.g., CPI-455) exhibit substantially different selectivity profiles, cellular potencies, and off-target liabilities . For example, a compound with potent in vitro activity but poor KDM5-selectivity will alter multiple epigenetic marks (e.g., H3K9me3, H3K27me3) and confound phenotypic readouts, whereas Kdoam-25 citrate's rigorously validated selectivity ensures that observed cellular effects—such as increased H3K4me3 at transcriptional start sites and G1 arrest in myeloma cells—can be confidently attributed to KDM5 inhibition [1].

Quantitative Evidence Guide: Kdoam-25 Citrate's Differentiated Performance Data


Biochemical Potency and Paralog Selectivity: A Clear Advantage Over Pan-KDM Inhibitor JIB-04

Kdoam-25 citrate demonstrates nanomolar biochemical potency against all four KDM5 paralogs, while the commonly used pan-KDM inhibitor JIB-04 exhibits >3-fold weaker inhibition of KDM5A and significantly broader off-target activity [1]. This translates to a cleaner and more interpretable phenotypic profile in cellular assays.

Epigenetics KDM5 inhibitor Biochemical Assay

Cellular Potency and Functional Effect: Quantified Increase in H3K4me3 and G1 Arrest in Myeloma Cells

In a cellular context, Kdoam-25 citrate (50 µM) induces a quantifiable increase in the H3K4me3 mark, which is approximately double the baseline level in multiple myeloma cells [1]. This functional consequence is unique to its selective KDM5 inhibition and leads to a specific cell-cycle phenotype.

Multiple Myeloma Cell Cycle H3K4me3

Off-Target Safety Profile: Documented Absence of Activity on a Panel of 55 Receptors and Enzymes

Kdoam-25 citrate has been profiled against a broad panel of 55 receptors and enzymes and exhibits no significant activity, a level of selectivity characterization that is not uniformly documented for other KDM5 tool compounds like CPI-455 or JIB-04 [1].

Selectivity Off-Target Safety Pharmacology

Metabolic Stability: Low Clearance and Resistance to Amide Hydrolysis in Liver Microsomes

Unlike ester-based prodrugs (e.g., KDOAM-21) that undergo rapid hydrolysis, Kdoam-25 citrate demonstrates robust metabolic stability [1]. This is a critical differentiator for experiments requiring prolonged compound exposure or future in vivo applications.

In Vivo Stability Microsomal Clearance

Recommended Applications for Kdoam-25 Citrate Based on Its Validated Profile


KDM5-Specific Epigenetic Research in Hematological Malignancies

Given its potent and selective inhibition of KDM5B and the documented increase in global H3K4me3 at transcriptional start sites, Kdoam-25 citrate is ideal for investigating KDM5B-dependent gene regulation in multiple myeloma. The quantified 2-fold increase in H3K4me3 in MM1S cells serves as a clear, on-target functional readout [1].

Cell Cycle and Proliferation Studies Requiring Specific G1 Arrest

For experiments designed to interrogate the role of KDM5 enzymes in cell cycle progression, Kdoam-25 citrate provides a well-characterized tool. Its ability to induce G1 arrest in MM1S cells without triggering an apoptotic sub-G1 phase allows for specific study of proliferation impairment [1].

In Vivo Studies Requiring a Metabolically Stable and Selective KDM5 Tool Compound

Researchers preparing for in vivo xenograft models can select Kdoam-25 citrate based on its documented low microsomal clearance and resistance to amide hydrolysis. This profile reduces the experimental complexity of interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships [1].

High-Confidence Target Validation Studies Requiring Clean Off-Target Profiles

When validating KDM5 as a therapeutic target, the use of a tool compound with a documented clean off-target profile across 55 receptors and enzymes is essential. Kdoam-25 citrate provides this confidence, enabling researchers to attribute observed phenotypic changes directly to KDM5 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdoam-25 citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.